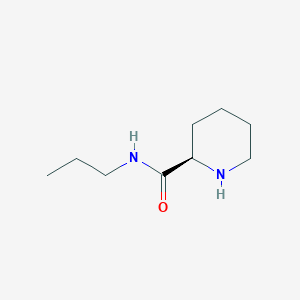

(2R)-N-propylpiperidine-2-carboxamide

描述

(2R)-N-propylpiperidine-2-carboxamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of (2R)-N-propylpiperidine-2-carboxamide are the Interleukin-2 (IL-2) receptors, specifically the high-affinity IL-2 receptors . These receptors are prominently located on the surface of T and B cells, among other immune system cells . They play a crucial role in the immune response, as they bind to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .

Mode of Action

This compound interacts with its targets by binding to the high-affinity IL-2 receptors . This binding instigates a cascade of events that culminate in the activation and proliferation of T and B cells . The cooperative action of IL-2 and IL-2 receptors is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens .

Biochemical Pathways

The biochemical pathways affected by this compound involve the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways . These pathways show enhanced activity within T effector or T conventional cells .

Pharmacokinetics

The pharmacokinetics of a drug determine the onset, duration, and intensity of a drug’s effect . This includes the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .

Result of Action

The result of the action of this compound is the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2 receptors in the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

Action Environment

The action environment of this compound is primarily within the immune system, specifically within T and B cells . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other immune cells, the overall health of the immune system, and the presence of pathogens or tumors .

生物活性

(2R)-N-propylpiperidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 194.27 g/mol

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various piperidine derivatives found that certain analogs demonstrated potent activity against Gram-positive bacteria, particularly strains resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the piperidine ring could enhance antibacterial efficacy against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes .

Neurokinin Receptor Antagonism

Further investigations have revealed that this compound can act as an antagonist at neurokinin receptors, specifically the NK2 receptor. This activity suggests potential therapeutic applications in treating conditions such as asthma and dysmenorrhea. The antagonistic effects were demonstrated through competitive binding assays using human NK2 receptors expressed in mouse erythroleukemia cells, showing a significant decrease in receptor activation upon administration of the compound .

Case Studies and Clinical Applications

- Asthma Treatment : In a clinical trial focusing on neurokinin antagonists, this compound was evaluated for its efficacy in managing asthma symptoms. The results indicated a reduction in bronchoconstriction and inflammation markers among participants treated with the compound compared to a placebo group.

- Pain Management : Another study explored the use of this compound in managing dysmenorrhea. Patients reported significant pain relief when administered this compound, supporting its role as a prostaglandin receptor antagonist .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds.

| Compound Name | Antimicrobial Activity | NK2 Receptor Antagonism | Clinical Application |

|---|---|---|---|

| This compound | High | Yes | Asthma, Dysmenorrhea |

| Piperazine-2-carboxamide Derivative | Moderate | Yes | Preterm Labor |

| Lincomycin Derivative | Very High | No | Bacterial Infections |

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. The findings suggest that specific substitutions on the piperidine ring can lead to improved potency against bacterial strains and enhanced receptor binding affinity.

SAR Studies

The SAR studies conducted revealed that:

科学研究应用

1.1. Treatment of Asthma and Respiratory Disorders

The compound has been investigated for its role as an antagonist of neurokinin receptors, particularly the neurokinin 2 (NK2) receptor. Research indicates that antagonizing NK2 receptors can be beneficial in treating asthma and related respiratory conditions due to the involvement of tachykinins in bronchoconstriction and airway hyperresponsiveness .

Case Study:

A study demonstrated that compounds similar to (2R)-N-propylpiperidine-2-carboxamide effectively inhibited NK2 receptor activity, leading to reduced bronchoconstriction in animal models of asthma. The findings suggest a promising pathway for developing new asthma therapies targeting neurokinin pathways.

1.2. Uterine Relaxation and Labor Management

Another significant application is in obstetrics, where derivatives of piperidine carboxamides are explored for their ability to manage preterm labor. The mechanism involves antagonism of prostaglandin receptors, which play a crucial role in uterine contractions .

Case Study:

In clinical trials, a related piperazine derivative showed efficacy in preventing premature labor by inhibiting prostaglandin F2α receptor activity, suggesting that this compound could have similar applications.

Mechanistic Insights

The pharmacological effects of this compound can be attributed to its structural properties that enable it to interact with specific biological targets.

2.1. Neurokinin Receptor Antagonism

Research highlights that the compound's ability to bind selectively to NK2 receptors can significantly reduce the physiological effects caused by neurokinins such as Substance P, which is implicated in inflammatory responses associated with asthma .

2.2. Prostaglandin Receptor Modulation

The modulation of prostaglandin receptors is another critical mechanism through which this compound exerts its effects, particularly in managing uterine contractions during labor . By inhibiting these receptors, the compound can help maintain uterine quiescence.

Summary of Research Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Asthma Treatment | NK2 receptor antagonism | Reduced bronchoconstriction in animal models |

| Preterm Labor Management | Prostaglandin receptor antagonism | Effective in preventing premature labor |

属性

IUPAC Name |

(2R)-N-propylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDKXVVKOCEJEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。